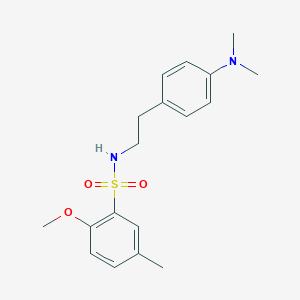

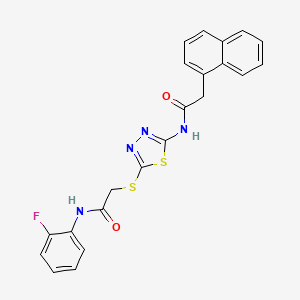

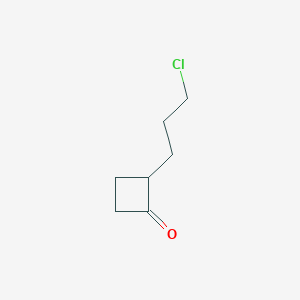

![molecular formula C18H20N2O2 B3009626 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole CAS No. 878988-15-9](/img/structure/B3009626.png)

1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have biological activity or could be used as an intermediate in the synthesis of various pharmacologically active compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antiprotozoal, antimicrobial, and antitumor properties 10.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For example, the synthesis of 2-substituted benzimidazole derivatives can involve amidation, nitration, catalytic reduction, and cyclization steps . Similarly, the synthesis of 1-methylbenzimidazole derivatives can involve alkylation at the indole nitrogen . The synthesis of the specific compound would likely involve the attachment of a 4-methoxyphenoxypropyl group to a 2-methylbenzimidazole core through appropriate synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's electronic properties, conformation, and potential intermolecular interactions, such as hydrogen bonding . The methoxy group in the compound of interest could potentially engage in such interactions, affecting its biological activity and solid-state properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, depending on the substituents present on the core structure. For instance, 1-methylbenzimidazole 3-oxide can react with different reagents to yield a variety of products through 1,3-dipolar cycloaddition reactions . The reactivity of the compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would be influenced by the electron-donating methoxy group and the propyl linker, which could affect the compound's reactivity in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility and absorption characteristics . The presence of substituents can also influence the compound's photophysical properties, such as fluorescence emission, which is relevant for compounds that exhibit excited-state intramolecular proton transfer (ESIPT) emission behavior . The specific physical and chemical properties of "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would need to be determined experimentally.

科学的研究の応用

Synthesis and Pharmaceutical Applications

Research on related compounds, such as omeprazole and its analogs, highlights the significance of benzimidazole derivatives in medicinal chemistry. The novel synthesis of omeprazole, chemically related to benzimidazole derivatives, illustrates the importance of these compounds in developing proton pump inhibitors used in anti-ulcer medications. This underscores the relevance of 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole in pharmaceutical synthesis and the potential for creating standard impurities for further studies (Saini et al., 2019).

Environmental Impact and Toxicity Studies

The environmental presence and impact of parabens, which share functional groups with the benzimidazole derivative , have been extensively studied. These compounds, used as preservatives in various consumer products, have been shown to persist in aquatic environments, raising concerns about their biodegradability and potential as weak endocrine disrupters. The research underscores the need to understand the environmental fate of similar compounds, including 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole (Haman et al., 2015).

Potential Anti-Cancer and Anti-Inflammatory Applications

Another aspect of scientific research applications involves exploring the therapeutic potential of related compounds. Benzothiazoles, for example, have been recognized for their wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. The research on benzothiazole derivatives showcases the potential for 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole and similar compounds in developing treatments for various diseases, emphasizing the importance of these compounds in drug discovery and therapeutic applications (Kamal et al., 2015).

Safety and Hazards

特性

IUPAC Name |

1-[3-(4-methoxyphenoxy)propyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-19-17-6-3-4-7-18(17)20(14)12-5-13-22-16-10-8-15(21-2)9-11-16/h3-4,6-11H,5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSUJGUTQXBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

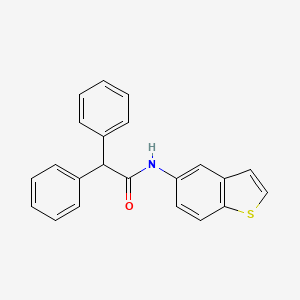

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

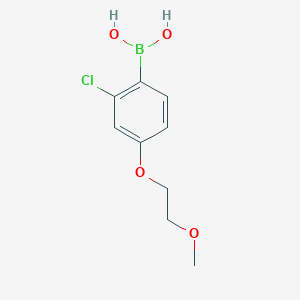

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

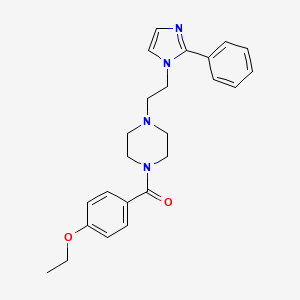

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)